molecular formula C12H15NO3 B13789505 1-Propanone, 3-(acetyloxy)-2-amino-2-methyl-1-phenyl-

1-Propanone, 3-(acetyloxy)-2-amino-2-methyl-1-phenyl-

Katalognummer: B13789505
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: KGUUMGWIXIGYOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 3-(acetyloxy)-2-amino-2-methyl-1-phenyl- is an organic compound with a complex structure that includes a ketone, an ester, and an amine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Propanone, 3-(acetyloxy)-2-amino-2-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-2-propanone with acetic anhydride and an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Propanone, 3-(acetyloxy)-2-amino-2-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 3-(acetyloxy)-2-amino-2-methyl-1-phenyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism by which 1-Propanone, 3-(acetyloxy)-2-amino-2-methyl-1-phenyl- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-1-propanone: Another related compound, differing mainly in the position and type of functional groups.

Uniqueness

1-Propanone, 3-(acetyloxy)-2-amino-2-methyl-1-phenyl- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

(2-amino-2-methyl-3-oxo-3-phenylpropyl) acetate

InChI

InChI=1S/C12H15NO3/c1-9(14)16-8-12(2,13)11(15)10-6-4-3-5-7-10/h3-7H,8,13H2,1-2H3

InChI-Schlüssel

KGUUMGWIXIGYOP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC(C)(C(=O)C1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.